

1-Hexanol-d2: A Technical Guide for Metabolic Profiling and Bioanalysis

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Compound of Interest

Compound Name:	1-Hexanol - d2
CAS No.:	1335436-46-8
Cat. No.:	B1148029

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Executive Summary

1-Hexanol-d2 (specifically 1,1-dideuterio-1-hexanol) is a stable isotope-labeled analog of 1-hexanol (

), a saturated six-carbon primary alcohol. It is a critical tool in pharmacokinetic studies, metabolic tracing, and quantitative bioanalysis. By substituting the two hydrogen atoms at the C1 position with deuterium (

or D), researchers can exploit the Primary Kinetic Isotope Effect (KIE) to probe the mechanisms of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes. Furthermore, its distinct mass shift (+2 Da) and chemical similarity to the unlabeled analyte make it an ideal internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) quantification of volatile organic compounds (VOCs).

This guide details the chemical identity, synthesis, mechanistic applications, and experimental protocols for 1-Hexanol-d2.

Part 1: Chemical Identity and Physical Properties

The deuteration at the C1 position alters the reduced mass of the C-H bond (becoming C-D), significantly affecting vibrational frequencies and bond dissociation energies without changing the steric environment or electronic properties significantly.

Table 1: Physicochemical Specifications

Property	Value / Description
Chemical Name	1,1-Dideuterio-1-hexanol
Common Synonyms	1-Hexanol-d2; Hexyl-1,1-d2 alcohol
CAS Number	52598-04-6 (1,1-d2 isomer) [1]
Molecular Formula	
Molecular Weight	104.19 g/mol (calculated); Unlabeled: 102.17 g/mol
Isotopic Purity	Typically atom D
Boiling Point	(similar to unlabeled)
Density	at
Solubility	Slightly soluble in water; Miscible with ethanol, ether
Appearance	Colorless liquid

Note: While 1-Hexanol-d13 (fully deuterated, CAS 204244-84-8) exists, the d2 variant is specifically preferred for probing C1 oxidation mechanisms.

Part 2: Synthesis and Quality Control

The synthesis of 1-Hexanol-1,1-d2 is a reduction reaction that introduces deuterium specifically at the carbonyl carbon of a precursor.

Synthetic Route: Lithium Aluminum Deuteride Reduction

The most robust synthesis involves the reduction of Methyl Hexanoate (or Hexanoic Acid) using Lithium Aluminum Deuteride (

) in an anhydrous ether solvent (THF or Diethyl Ether). This method ensures high isotopic enrichment at the C1 position.

Reaction Scheme:

Experimental Protocol: Synthesis of 1-Hexanol-1,1-d₂

Reagents:

- Methyl Hexanoate (CAS 106-70-7)
- Lithium Aluminum Deuteride (, 98%+ D)
- Anhydrous Tetrahydrofuran (THF)
- Sodium Sulfate ()

Procedure:

- Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere.
- Solvent Prep: Charge the flask with (1.2 equivalents) suspended in anhydrous THF. Cool the suspension to using an ice bath.

- Addition: Dissolve Methyl Hexanoate (1.0 equivalent) in a minimal volume of anhydrous THF. Add this solution dropwise to the suspension over 30 minutes. Caution: Exothermic reaction.
- Reflux: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Reflux for 2–4 hours to ensure completion.
- Quenching (Fieser Method): Cool to . Carefully quench excess hydride by sequential addition of:
 - mL water (per g)
 - mL 15% NaOH[1]
 - mL water
- Workup: Filter the granular aluminum salts. Dry the filtrate over anhydrous .
- Purification: Concentrate the solvent via rotary evaporation. Purify the crude oil by fractional distillation (BP) to obtain pure 1-Hexanol-1,1-d₂.

Quality Control (QC)

- ¹H-NMR: Confirm the absence of the signal at (triplet), which corresponds to the protons alpha to the hydroxyl group in unlabeled hexanol.
- MS (GC-MS): Verify the molecular ion peak (

) at

(minus water loss peaks).

Part 3: Applications in Drug Development & Metabolism

Mechanistic Probe: Kinetic Isotope Effects (KIE)

1-Hexanol-d₂ is invaluable for studying Alcohol Dehydrogenase (ADH) kinetics. The oxidation of alcohol to aldehyde involves the cleavage of the

bond.

- Primary KIE: If the C-H bond cleavage is the rate-limiting step, replacing H with D () will significantly decrease the reaction rate ().
- Metabolic Stability: Deuteration can slow down the "first-pass" metabolism of hexanol-containing drugs or prodrugs, potentially extending their half-life [2].

Internal Standard for Quantitative Bioanalysis

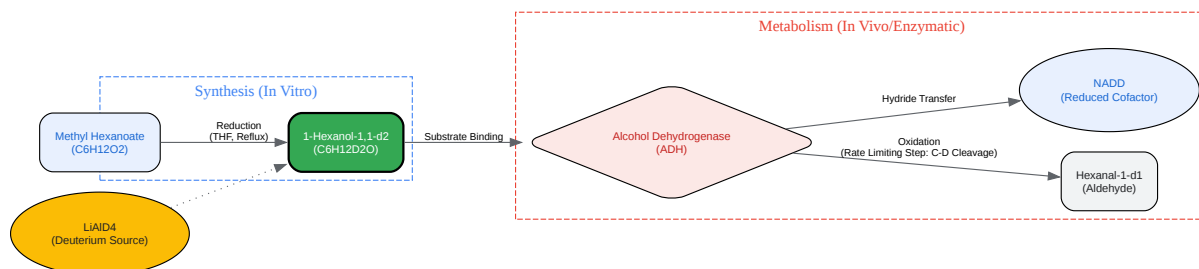
In GC-MS analysis of biological fluids (e.g., blood alcohol, breath condensate), 1-Hexanol-d₂ serves as an ideal Internal Standard (IS).

- Co-elution: It virtually co-elutes with unlabeled 1-hexanol, ensuring it experiences the exact same matrix effects and ionization conditions.[2]
- Mass Separation: The +2 Da shift allows for interference-free quantification using Selected Ion Monitoring (SIM).

Part 4: Visualization of Pathways

Synthesis and Metabolic Oxidation Pathway

The following diagram illustrates the synthesis of 1-Hexanol-d₂ and its subsequent metabolic oxidation by ADH, highlighting the deuterium transfer.



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Caption: Synthesis of 1-Hexanol-1,1-d₂ via LiAlD₄ reduction and its metabolic oxidation to Hexanal-1-d₁ by Alcohol Dehydrogenase (ADH), illustrating the transfer of one deuterium atom to the cofactor.

Part 5: Experimental Protocol - GC-MS Internal Standard Use

Objective: Quantify trace 1-hexanol in plasma using 1-Hexanol-d₂ as an Internal Standard.

- Stock Solution: Prepare a 1 mg/mL stock of 1-Hexanol-d₂ in methanol.
- Sample Prep:
 - Aliquot 200 µL of plasma into a headspace vial.
 - Add 10 µL of 1-Hexanol-d₂ Stock (Final conc: 50 µg/mL).
 - Add 0.5 g NaCl (salting out) and seal immediately.
- GC-MS Conditions:

- Column: DB-WAX or equivalent polar column (30m x 0.25mm).
- Carrier Gas: Helium at 1 mL/min.
- Temp Program:

(2 min)

.
- Detection (SIM Mode):
 - Analyte (1-Hexanol): Monitor

56 (base peak), 69, 84.
 - IS (1-Hexanol-d2): Monitor

58 (base peak shifted +2), 71, 86.
- Calculation: Plot Area Ratio (

) vs. Concentration.

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Sources

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